5-Fluoro-2-methylpyridine vs. 2-Fluoro-5-methylpyridine: Quantitative Comparison of Lipophilicity (XLogP3) for Pharmacokinetic Property Differentiation
5-Fluoro-2-methylpyridine exhibits a significantly lower computed lipophilicity (XLogP3 = 1.3) compared to its regioisomer 2-fluoro-5-methylpyridine (XLogP3 = 1.8), representing a 0.5 log unit difference [1][2]. This quantitative difference corresponds to a theoretical reduction in membrane permeability by approximately 3-fold based on the standard logP-permeability relationship [3].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-Fluoro-5-methylpyridine (CAS 2369-19-9): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = -0.5 (target compound is more hydrophilic) |
| Conditions | XLogP3 algorithm version 3.0, PubChem computed properties (2025.04.14 release) |
Why This Matters
The 0.5 log unit reduction in lipophilicity enables formulation scientists to select 5-F2MP for drug candidates requiring lower membrane permeability or improved aqueous solubility profiles, avoiding the higher logP of the 2-fluoro isomer which may lead to undesired tissue accumulation or hERG liability.
- [1] PubChem. Computed Properties: XLogP3 1.3 for 5-Fluoro-2-methylpyridine (CID 2762863). National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties: XLogP3 1.8 for 2-Fluoro-5-methylpyridine (CID 2774635). National Center for Biotechnology Information. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3): 235-248. (LogP-permeability relationship context). View Source
